Cas no 437750-61-3 (1-Allyl-3-(4-carbamoylphenyl)thiourea)

1-Allyl-3-(4-carbamoylphenyl)thioureaは、チオ尿素骨格にアリル基と4-カルバモイルフェニル基を有する有機化合物です。分子構造中のチオ尿素部分は金属イオンとのキレート能を示し、特に遷移金属の選択的捕捉に有用です。アリル基の存在により、さらなる官能基導入や高分子材料への架橋反応が可能です。4位のカルバモイル基は極性を高め、水溶性や生体適合性の調整に寄与します。本化合物は有機合成中間体として、また配位子や高分子モノマーとしての応用が期待されます。結晶性が良好で精製が容易な点も実用上の利点です。

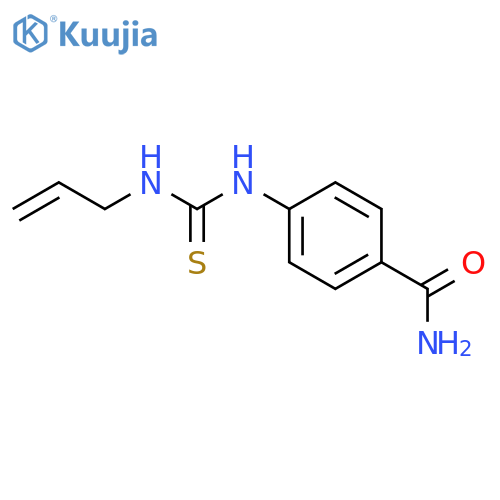

437750-61-3 structure

商品名:1-Allyl-3-(4-carbamoylphenyl)thiourea

CAS番号:437750-61-3

MF:C11H13N3OS

メガワット:235.305420637131

MDL:MFCD04068077

CID:832704

PubChem ID:2453658

1-Allyl-3-(4-carbamoylphenyl)thiourea 化学的及び物理的性質

名前と識別子

-

- 1-allyl-3-(4-carbaMoylphenyl)thiourea

- N'-Allyl-N-(4-carbamoylphenyl)carbamimidothioic acid

- 4-{[(prop-2-en-1-yl)carbamothioyl]amino}benzamide

- MLS000516442

- 4-(3-allylthioureido)benzamide

- HMS2650N08

- SMR000342612

- 4-(prop-2-enylcarbamothioylamino)benzamide

- Z45809045

- SR-01000044913-1

- SR-01000044913

- CS-14004

- CS-B0254

- DB-363224

- 437750-61-3

- CHEMBL1482264

- AKOS001061946

- 1-Allyl-3-(4-carbamoylphenyl)thiourea

-

- MDL: MFCD04068077

- インチ: 1S/C11H13N3OS/c1-2-7-13-11(16)14-9-5-3-8(4-6-9)10(12)15/h2-6H,1,7H2,(H2,12,15)(H2,13,14,16)

- InChIKey: HXLVFTJMEHTVGH-UHFFFAOYSA-N

- ほほえんだ: S=C(N([H])C([H])([H])C([H])=C([H])[H])N([H])C1C([H])=C([H])C(C(N([H])[H])=O)=C([H])C=1[H]

計算された属性

- せいみつぶんしりょう: 235.07793322g/mol

- どういたいしつりょう: 235.07793322g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 2

- 重原子数: 16

- 回転可能化学結合数: 4

- 複雑さ: 272

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 99.2

- 疎水性パラメータ計算基準値(XlogP): 1

1-Allyl-3-(4-carbamoylphenyl)thiourea 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1057933-250mg |

1-Allyl-3-(4-carbamoylphenyl)thiourea |

437750-61-3 | 95% | 250mg |

¥11754.00 | 2024-05-13 | |

| eNovation Chemicals LLC | D765524-100mg |

1-allyl-3-(4-carbaMoylphenyl)thiourea |

437750-61-3 | 95+% | 100mg |

$885 | 2024-06-06 | |

| eNovation Chemicals LLC | D765524-250mg |

1-allyl-3-(4-carbaMoylphenyl)thiourea |

437750-61-3 | 95+% | 250mg |

$1475 | 2025-02-20 | |

| 1PlusChem | 1P00DBJB-25mg |

1-allyl-3-(4-carbaMoylphenyl)thiourea |

437750-61-3 | 95% | 25mg |

$336.00 | 2024-05-02 | |

| 1PlusChem | 1P00DBJB-100mg |

1-allyl-3-(4-carbaMoylphenyl)thiourea |

437750-61-3 | 95% | 100mg |

$886.00 | 2024-05-02 | |

| Aaron | AR00DBRN-25mg |

1-allyl-3-(4-carbaMoylphenyl)thiourea |

437750-61-3 | 95% | 25mg |

$298.00 | 2023-12-14 | |

| eNovation Chemicals LLC | D765524-250mg |

1-allyl-3-(4-carbaMoylphenyl)thiourea |

437750-61-3 | 95+% | 250mg |

$1475 | 2025-02-26 | |

| eNovation Chemicals LLC | D765524-25mg |

1-allyl-3-(4-carbaMoylphenyl)thiourea |

437750-61-3 | 95+% | 25mg |

$345 | 2025-02-20 | |

| eNovation Chemicals LLC | D765524-250mg |

1-allyl-3-(4-carbaMoylphenyl)thiourea |

437750-61-3 | 95+% | 250mg |

$1475 | 2024-06-06 | |

| eNovation Chemicals LLC | D765524-25mg |

1-allyl-3-(4-carbaMoylphenyl)thiourea |

437750-61-3 | 95+% | 25mg |

$345 | 2024-06-06 |

1-Allyl-3-(4-carbamoylphenyl)thiourea 関連文献

-

Fred van Rantwijk,Francesco Secundo,Roger A. Sheldon Green Chem., 2006,8, 282-286

-

Xiao-Hua Li,Bao-Ji Wang,Xiao-Lin Cai,Li-Wei Zhang,Guo-Dong Wang,San-Huang Ke RSC Adv., 2017,7, 28393-28398

-

Chris H. Greene Faraday Discuss., 2004,127, 413-423

-

Nicolás Montenegro-Pohlhammer,Rodrigo Urzúa-Leiva,Dayán Páez-Hernández,Gloria Cárdenas-Jirón Dalton Trans., 2019,48, 8418-8426

-

Rui Xiong,Naihua Miao,Yan-Ling Li,Jian Zhou,Yuanchun Pan,Cuilian Wen,Bo Wu,Zhimei Sun RSC Adv., 2017,7, 8936-8943

437750-61-3 (1-Allyl-3-(4-carbamoylphenyl)thiourea) 関連製品

- 1782356-84-6(7-Methyl-1,2-dihydroisoquinolin-3(4H)-one)

- 922874-25-7(1-1-(2-methoxyethyl)-1H-indol-3-yl-3-methylurea)

- 2171160-84-0((3S)-3-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropylformamido}pentanoic acid)

- 1854904-77-0(1-(4-Fluorophenyl)-2-(3-hydroxyazetidin-1-yl)ethan-1-one)

- 1181614-99-2(1-[(Butan-2-yl)amino]-2-methylpropan-2-ol)

- 2640889-46-7(6-Cyclopropyl-5-fluoro-2-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-3,4-dihydropyrimidin-4-one)

- 1172813-04-5(Methyl 4-amino-4,5,6,7-tetrahydrobenzofuran-3-carboxylate hydrochloride)

- 1823389-37-2(2-(2-Bromo-5-fluorophenyl)-2-fluoroethan-1-amine)

- 5587-61-1(Triisocyanato(methyl)silane)

- 1396883-53-6(3-2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl-1-(thiophen-2-yl)methylurea)

推奨される供給者

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬